molecular formula C7H12F3NO B1432654 (6-(Trifluoromethyl)piperidin-2-yl)methanol CAS No. 1784370-07-5

(6-(Trifluoromethyl)piperidin-2-yl)methanol

Cat. No.: B1432654
CAS No.: 1784370-07-5
M. Wt: 183.17 g/mol
InChI Key: PUEGOKLWMVVZFX-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C7H12F3NO. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the 6-position and a hydroxymethyl group at the 2-position of the piperidine ring.

Properties

IUPAC Name

[6-(trifluoromethyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEGOKLWMVVZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)piperidin-2-yl)methanol typically involves the introduction of the trifluoromethyl group and the hydroxymethyl group onto the piperidine ring. One common method involves the reaction of 2-piperidone with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)piperidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-(Trifluoromethyl)piperidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antischistosomal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)piperidin-2-yl)methanol is unique due to the presence of both the trifluoromethyl and hydroxymethyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(6-(Trifluoromethyl)piperidin-2-yl)methanol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈F₃N
  • Molecular Weight : 165.14 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a trifluoromethyl group, which significantly influences its biological properties.

Biological Activities

The compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

Studies suggest that this compound may reduce inflammation through the inhibition of specific pathways involved in the inflammatory response. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes, including prolyl hydroxylases, which are involved in hypoxia-inducible factor (HIF) regulation. Such inhibition could lead to increased levels of HIF-1α, promoting cellular responses to hypoxia.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The compound interacts with specific enzymes by binding to their active sites, thereby inhibiting their activity.
  • Receptor Modulation : It may also modulate receptor activity related to angiogenesis and cellular proliferation, influencing processes like tumor growth and vascular development.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduced markers of inflammation in vitro
Enzyme InhibitionInhibits prolyl hydroxylases affecting HIF levels

Case Study 1: Anti-inflammatory Potential

A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly decreased inflammatory cytokine levels in a murine model of arthritis. The results indicated a reduction in joint swelling and histological signs of inflammation, suggesting therapeutic potential for chronic inflammatory conditions.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, highlighting its potential as a lead compound for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Trifluoromethyl)piperidin-2-yl)methanol
Reactant of Route 2
(6-(Trifluoromethyl)piperidin-2-yl)methanol

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